8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound characterized by a fused pyrazole-quinoline core. Its structure includes a chlorine atom at the 8-position, a 4-methoxyphenyl group at the 1-position, and a 4-methylphenyl group at the 3-position.
The synthesis of such derivatives typically involves reactions of substituted anilines with pyrazoloquinoline precursors, as described in and . Modifications to substituents are critical for tuning biological activity, solubility, and stability. The presence of electron-withdrawing (e.g., Cl) and electron-donating (e.g., methoxy, methyl) groups in this compound suggests a balance between lipophilicity and electronic effects, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-7-17(25)13-20(22)24(21)28(27-23)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFGSDAPMVDVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrazoloquinoline core. Common reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Addition: Addition reactions with electrophiles can lead to the formation of new compounds with added functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and substituent effects of 8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline with analogous compounds:
Key Observations:
- Core Structure Differences: The pyrazolo[4,3-c]quinoline core (target compound) differs from pyrazolo[3,4-b]quinoline (F6) in ring fusion, affecting π-π stacking and binding interactions.
- Substituent Impact: Amino groups (as in 2i) enhance anti-inflammatory activity by interacting with iNOS/COX-2 enzymes, whereas chloro and methoxy groups in the target compound may improve membrane permeability but reduce direct enzyme inhibition .
Physicochemical Properties
- Thermal Stability: Methyl and methoxy substituents enhance thermal stability, as seen in analogs like 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (mp >200°C) .
Biological Activity
8-Chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. Its unique structural features contribute to its interaction with various biological targets, making it a candidate for further pharmacological investigations.
Chemical Structure and Properties
The molecular formula of this compound is C22H18ClN3O, with a molecular weight of 373.85 g/mol. The compound features a pyrazole ring fused with a quinoline structure, which is substituted with a chlorophenyl and a methoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O |
| Molecular Weight | 373.85 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZDUMQOZJXGQWKA-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that pyrazoloquinolines exhibit significant anticancer properties through various mechanisms. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells. For instance, compounds similar to this compound have been found to target protein kinases involved in cancer progression, such as c-MET and PI3K pathways .
Case Study: Inhibition of Tumor Growth
A study demonstrated that pyrazoloquinoline derivatives significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of apoptotic pathways and the inhibition of angiogenesis, leading to reduced tumor size in xenograft models.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Research indicates that pyrazoloquinolines can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages stimulated by lipopolysaccharides (LPS). This inhibition leads to decreased nitric oxide production, which is crucial in inflammatory responses .
Mechanism of Action
The anti-inflammatory activity is thought to be mediated through the suppression of pro-inflammatory cytokines and modulation of signaling pathways involving NF-kB and MAPK. The structural characteristics of the compound enhance its binding affinity to these molecular targets, thereby exerting its effects more effectively than other compounds lacking similar substitutions .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have provided insights into how structural modifications influence biological activity. For example, the presence of the methoxy group at the para position enhances lipophilicity and cellular uptake, while the chlorine atom contributes to increased reactivity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
